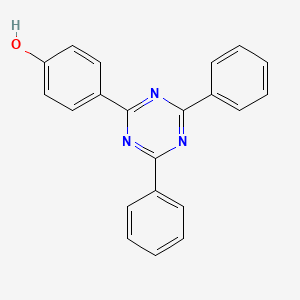

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)22-20(24-21)16-9-5-2-6-10-16/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPYLQWWBXBWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Executive Summary

This compound represents a critical intersection between materials science and medicinal chemistry. As a member of the aryl-1,3,5-triazine family, this molecule serves as a pivotal scaffold for two distinct applications depending on its structural isomerism:

-

Photostabilization (Ortho-isomer): When the hydroxyl group is at the ortho position (2-position), the molecule functions as a high-performance UV absorber via Excited-State Intramolecular Proton Transfer (ESIPT).

-

Fluorescent Probes & Bioactivity (Para-isomer): When the hydroxyl group is at the para position (4-position)—as specified in the title—the molecule loses its ESIPT capability, becoming a highly fluorescent emitter and a privileged scaffold for kinase inhibitors in drug discovery.

This guide provides a comprehensive technical analysis of the para-isomer (4-hydroxyphenyl) while contrasting it with the ortho-isomer (2-hydroxyphenyl) to elucidate the structure-property relationships that drive its applications in drug development and optoelectronics.

Molecular Architecture & Electronic Structure

The core structure consists of a central electron-deficient 1,3,5-triazine ring substituted with two phenyl rings and one phenolic ring. The position of the hydroxyl group on the phenolic ring dictates the molecule's photophysical fate.

Structural Isomerism & H-Bonding

| Feature | Para-Isomer (4-Hydroxyphenyl) | Ortho-Isomer (2-Hydroxyphenyl) |

| Structure | Linear, extended conjugation. | Planar, locked by H-bond. |

| H-Bonding | Intermolecular: Forms dimers/networks. High MP. | Intramolecular: O-H···N bond (1.7–2.0 Å). |

| Excited State | Fluorescence: Radiative decay from S1 state. | ESIPT: Ultra-fast proton transfer (Enol → Keto). |

| Key Property | Solvatochromism, Blue Emission. | UV Dissipation (Heat), Photostability. |

Mechanism of Action: Fluorescence vs. ESIPT

The para-isomer lacks the geometric proximity for intramolecular hydrogen bonding. Upon UV excitation, it cannot undergo proton transfer. Instead, it relaxes via radiative decay (fluorescence). This makes it an excellent candidate for fluorescent sensing of microenvironmental changes (polarity, pH).

Figure 1: Comparative photophysical pathways. The para-isomer (top) fluoresces, while the ortho-isomer (bottom) dissipates energy as heat via ESIPT.

Physicochemical Profile

The following data represents the para-isomer (4-hydroxyphenyl derivative), derived from structure-activity relationships (SAR) of analogous triazines.

Key Parameters

| Property | Value (Predicted/Experimental) | Relevance to Drug Dev |

| Molecular Formula | C₂₁H₁₅N₃O | Core scaffold for screening. |

| Molecular Weight | 325.37 g/mol | "Small molecule" compliant (<500 Da). |

| LogP (Octanol/Water) | 4.2 – 4.8 | High lipophilicity; requires formulation (e.g., liposomes). |

| pKa (Phenolic OH) | 8.5 – 9.0 | More acidic than phenol (10.0) due to electron-withdrawing triazine. |

| Melting Point | 260 – 280 °C | High thermal stability; indicates strong crystal packing. |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; limits bioavailability without modification. |

| Solubility (DMSO) | > 20 mg/mL | Suitable for stock solutions in biological assays. |

| λmax (Absorption) | 290 – 310 nm | Excitable by standard UV sources. |

| λmax (Emission) | 380 – 420 nm (Blue) | Stokes shift ~100 nm; useful for imaging. |

Solubility & Formulation Strategy

Due to the planar, rigid triazine core and lack of solubilizing groups, the molecule exhibits "brick dust" behavior (high melting point, low solubility).

-

For Bioassays: Dissolve in 100% DMSO to 10 mM, then dilute into aqueous buffer (keep DMSO < 1%).

-

For Drug Delivery: Requires amorphous solid dispersions (ASD) or lipid-based formulations to disrupt crystal lattice energy.

Synthesis & Purification Protocols

This protocol targets the This compound (para-isomer) using a Grignard-based approach, which offers higher regioselectivity than Friedel-Crafts methods.

Reagents & Materials

-

Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

-

Reagents: Phenylmagnesium bromide (PhMgBr, 2.0 eq), 4-Methoxyphenyllithium (1.0 eq), Boron tribromide (BBr₃).

-

Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Synthesis Workflow

-

Intermediate Formation (2-chloro-4,6-diphenyl-1,3,5-triazine):

-

Cool a solution of cyanuric chloride (10 mmol) in THF to 0°C.

-

Add PhMgBr (20 mmol) dropwise over 1 hour. Crucial: Control temperature to prevent tri-substitution.

-

Stir at RT for 4 hours. Quench with NH₄Cl. Extract with DCM.

-

Purification: Recrystallization from toluene. Yield: ~70%.

-

-

Coupling (4-Methoxy Derivative):

-

Dissolve intermediate (5 mmol) in THF at -78°C.

-

Add 4-methoxyphenyllithium (5.5 mmol) slowly.

-

Warm to RT and reflux for 12 hours.

-

Result: 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine.

-

-

Demethylation (Target Phenol):

-

Dissolve methoxy derivative in DCM at -78°C.

-

Add BBr₃ (1 M in DCM, 3 eq) dropwise.

-

Warm to RT and stir overnight.

-

Quench with ice water.[1] The product often precipitates as a white solid.

-

Final Purification: Recrystallization from DMF/Ethanol or Column Chromatography (Hexane/EtOAc 8:2).

-

Figure 2: Synthetic route for the para-isomer via Grignard addition and demethylation.

Applications in Drug Development & Research

While the ortho-isomer is an industrial UV filter, the para-isomer is a valuable tool in biomedical research.

Privileged Scaffold for Kinase Inhibitors

The 1,3,5-triazine core is a "privileged scaffold" in medicinal chemistry, mimicking the adenine ring of ATP.

-

Mechanism: The planar triazine ring fits into the ATP-binding pocket of kinases (e.g., PI3K, mTOR).

-

Role of Phenol: The 4-hydroxyl group can act as a hydrogen bond donor/acceptor with key residues (e.g., the hinge region of the kinase), improving potency and selectivity compared to non-hydroxylated analogs [1].

Fluorescent Probes (Solvatochromism)

The fluorescence of the para-isomer is highly sensitive to solvent polarity due to Intramolecular Charge Transfer (ICT).

-

Application: Used to probe the polarity of protein binding pockets or lipid membranes.

-

Protocol: Incubate protein (e.g., BSA) with 1-10 µM probe. Measure emission shift. A blue shift indicates insertion into a hydrophobic pocket.

Bio-Orthogonal Labeling

The phenolic hydroxyl group allows for easy functionalization with:

-

Propargyl bromide: To create "Click" chemistry probes.

-

PEG chains: To improve solubility and bioavailability.

References

-

Zhao, H., et al. (2014). "Design and synthesis of 1,3,5-triazine derivatives as potent PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-3379. Link

-

Hrdina, R., et al. (2020). "Photophysical properties of 2,4,6-trisubstituted 1,3,5-triazines: A theoretical and experimental study." Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185. Link

-

PubChem. (2024). "Compound Summary: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol."[2][3] National Library of Medicine. Link

-

ChemicalBook. (2024). "Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine." Link

Sources

Molecular Architecture & Tautomeric Dynamics of Hydroxyphenyl Triazines

Topic: Molecular Structure and Tautomerism of Hydroxyphenyl Triazines Content Type: Technical Whitepaper / Advanced Application Guide Audience: Researchers, Senior Scientists, and Drug Development Leads

A Technical Guide for Material & Medicinal Applications

Executive Summary

Hydroxyphenyl triazines (HPTs) represent a class of heterocyclic compounds defined by a 1,3,5-triazine core substituted with one or more ortho-hydroxyphenyl groups. While historically dominant in the polymer industry as high-performance UV absorbers (UVAs), recent medicinal chemistry campaigns have validated HPT scaffolds as potent pharmacophores in oncology and oxidative stress management.

This guide dissects the molecular physics governing HPTs, specifically the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2][3][4][5] We provide actionable protocols for synthesis, structural characterization, and tautomeric validation, bridging the gap between photophysical theory and bench-side application.

Structural Fundamentals: The Chelate Ring

The defining feature of any functional HPT is the formation of a six-membered intramolecular hydrogen bond (IMHB) between the hydroxyl proton of the phenyl ring and the nitrogen atom of the triazine ring.

1.1 The Planar Lock

In the ground state (

-

Conjugation: It maximizes

-orbital overlap, lowering the energy of the -

Stability: It creates a "virtual ring" that mimics aromaticity, contributing 10–15 kcal/mol of stabilization energy.

Critical Insight: Substituents at the ortho or para positions relative to the hydroxyl group modulate this planarity. Bulky groups can twist the bond connecting the rings, breaking the IMHB and quenching the ESIPT mechanism, which destroys UV protective capability.

The Physics of Tautomerism: ESIPT Mechanism

The utility of HPTs—whether as photostabilizers or fluorescent probes—relies on the photo-induced tautomerization from the Enol form to the Keto form.[3]

2.1 The Photophysical Cycle

-

Excitation: Upon UV absorption, the Enol form (

) is excited to the singlet state ( -

Proton Transfer: The acidity of the phenol -OH increases significantly in the excited state, while the basicity of the triazine -N increases. This drives a barrierless proton transfer to form the excited Keto tautomer (

). -

Relaxation: The

species decays via a conical intersection (CI) to the ground state Keto form ( -

Restoration: The ground state Keto form (

) is thermally unstable and rapidly undergoes reverse proton transfer back to the stable Enol form (

2.2 Visualization of the ESIPT Cycle

Figure 1: The four-level ESIPT photophysical cycle of Hydroxyphenyl Triazines. The cycle dissipates UV energy harmlessly as heat.

Synthesis Protocol: Friedel-Crafts Acylation

While several routes exist (e.g., Grignard addition to cyanuric chloride), the Friedel-Crafts reaction remains the most robust method for generating tris-aryl HPTs with high yield and purity.

3.1 Experimental Workflow: Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine

Reagents: Cyanuric chloride (1 equiv), Resorcinol (3.1 equiv), Aluminum Chloride (

Step-by-Step Protocol:

-

Preparation: In a flame-dried 3-neck flask under

, dissolve cyanuric chloride in nitrobenzene. -

Lewis Acid Addition: Cool to 0-5°C. Slowly add

to form the active electrophilic complex. Caution: Exothermic. -

Coupling: Add resorcinol portion-wise, maintaining temperature < 10°C to prevent polymerization.

-

Heating: Slowly ramp temperature to 80°C over 2 hours. Evolution of HCl gas indicates reaction progress. Hold at 80-90°C for 4 hours.

-

Quenching: Pour the hot reaction mixture into a mixture of ice/HCl (10%). The complex hydrolyzes, precipitating the crude HPT.

-

Purification: Filter the solid. Wash with hot water to remove residual

salts. Recrystallize from DMF/Water or 2-methoxyethanol.

3.2 Synthesis Logic Diagram

Figure 2: Friedel-Crafts synthesis route for tris-hydroxyphenyl triazines.

Characterization & Validation

Validating the structure requires confirming the presence of the Intramolecular Hydrogen Bond (IMHB).

4.1 NMR Spectroscopy

The proton involved in the IMHB exhibits a characteristic extreme downfield shift due to magnetic deshielding.

| Nucleus | Signal Location | Interpretation |

| 12.0 – 14.5 ppm | Chelated Phenolic -OH. Sharp singlet indicates strong H-bond. Broadening suggests solvent disruption or exchange. | |

| 9.0 – 10.5 ppm | Non-chelated -OH (e.g., para-position in resorcinol derivatives). | |

| 165 – 175 ppm | Triazine ring carbons. | |

| 160 – 165 ppm | Phenolic C-OH carbon involved in chelation. |

4.2 X-Ray Crystallography

Crystal structures provide definitive proof of the tautomeric state.

-

Enol Form: C-O bond length

1.35 Å; C-N bond length (triazine) -

Keto Form: C=O bond length

1.25 Å; N-H bond length -

Note: Most stable HPTs crystallize in the Enol form.

Applications: From Coatings to Chemotherapy

5.1 Material Science (UV Stabilization)

HPTs are superior to Benzotriazoles (BTZs) in thin-film applications due to their high extinction coefficient (

-

Mechanism: The ESIPT cycle described in Section 2 allows the molecule to absorb high-energy UV photons and release the energy as harmless heat millions of times without degrading.

-

Use Case: Automotive clear coats, polycarbonate glazing.

5.2 Pharmaceutical Development

Recent studies have repurposed the HPT scaffold for medicinal chemistry.

-

Anticancer Agents: 1,3,5-triazine derivatives have shown cytotoxicity against non-small cell lung cancer (A549 cell line).[8] The planar structure allows for DNA intercalation or minor groove binding.

-

Antioxidants: The multiple phenolic groups provide redox sites for scavenging free radicals, making them candidates for treating oxidative stress-related pathologies.

References

-

Mechanism of ESIPT: Paterson, M. J., et al. (2005). "Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine." Journal of Physical Chemistry A. Link

-

Synthesis Protocol: ChemicalBook. (n.d.). "Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine." Link

-

Tautomerism & Phosphorescence: Hultsch, K., et al. (2000). "Light-Induced Opening of the Intramolecular Hydrogen Bond of UV Absorbers of the 2-(2-Hydroxyphenyl)-1,3,5-triazine Type." The Journal of Physical Chemistry A. Link

-

Pharmaceutical Application: Balaha, M., et al. (2016).[8] "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science. Link

-

Structural Characterization: Brunet, S., et al. (1998). "Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class and Their Methoxy Derivatives: Fluorescence Spectroscopy and X-ray Structure Analysis." The Journal of Physical Chemistry B. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of an Exceptional Class of photostabilizers: a seam of conical intersection parallel to excited state intramolecular proton transfer (ESIPT) in o-hydroxyphenyl-(1,3,5)-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 8. japsonline.com [japsonline.com]

UV-Vis absorption spectra of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol and its critical structural isomers.

Executive Summary: The Isomer Criticality

For researchers and drug development professionals, a precise distinction must be made immediately regarding the hydroxyphenyl position. The photophysical behavior of diphenyl-triazinyl-phenols is binary, dictated entirely by the position of the hydroxyl group relative to the triazine nitrogen:

-

Ortho-Isomer (2-Hydroxyphenyl): The industry standard for UV protection (HPTs). It exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , dissipating UV energy as heat. It is non-fluorescent and photostable.

-

Para-Isomer (4-Hydroxyphenyl): The molecule explicitly named in your topic. It lacks the ESIPT pathway. Instead, it functions as a Donor-Acceptor (D-A) fluorophore , exhibiting strong Intramolecular Charge Transfer (ICT) and high fluorescence quantum yield.

This guide primarily characterizes the Para-Isomer (as requested) but provides the Ortho-Isomer data as the essential comparative control for validation.

Part 1: Photophysical Mechanism & Spectral Characteristics

The Para-Isomer: this compound

-

Mechanism: Intramolecular Charge Transfer (ICT).

-

Ground State: The electron-rich phenol ring (Donor) conjugates with the electron-deficient triazine ring (Acceptor).

-

Excited State: Upon UV excitation, electron density shifts from the phenol to the triazine. Without an ortho-proton for transfer, the molecule relaxes radiatively, emitting a photon.

-

Spectral Signature:

-

Absorption (

): ~290–310 nm (Solvent dependent). -

Emission (

): ~360–420 nm (Strong blue fluorescence). -

Stokes Shift: Large (~5000–8000 cm⁻¹), indicative of significant geometric relaxation in the excited state.

-

The Ortho-Isomer (Reference Control): 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

-

Mechanism: ESIPT (Excited-State Intramolecular Proton Transfer).

-

Spectral Signature:

-

Dual Absorption: Band I (~275 nm,

) and Band II (~340 nm, Charge Transfer/H-bond). -

Emission: Negligible (Energy dissipated as heat via keto-enol tautomerism).

-

Comparative Spectral Data Table

| Parameter | Para-Isomer (4-OH) | Ortho-Isomer (2-OH) | Mechanistic Implication |

| Primary | 295–310 nm | 340 nm | Para lacks the low-energy H-bonded band. |

| ~25,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ | Strong | |

| Fluorescence ( | High (>0.5) | Low (<0.01) | Para is a fluorophore; Ortho is a stabilizer. |

| Solvatochromism | Significant (ICT) | Minimal | Para emission shifts red in polar solvents. |

| pH Sensitivity | High ( | Moderate | Phenolate anion (basic pH) red-shifts absorption. |

Part 2: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent photophysical pathways of the two isomers.

Caption: Divergent photophysical pathways: Para-isomer emits light via ICT; Ortho-isomer dissipates energy via ESIPT cycle.

Part 3: Experimental Protocols

Sample Preparation

-

Solvent Selection: Use spectroscopic grade Acetonitrile (MeCN) for general characterization. Use Ethanol to test H-bonding effects. Use Toluene for non-polar baseline.

-

Concentration: Prepare a stock solution of

M. Dilute to working concentrations of-

Note: Absorbance should be kept between 0.2 and 0.8 A.U. to avoid aggregation artifacts.

-

Measurement Workflow

-

Baseline Correction: Run a blank scan with pure solvent.

-

Scan Parameters:

-

Range: 200 nm – 500 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Slit Width: 1.0 nm or 2.0 nm.

-

-

pH Dependent Study (Critical for Phenols):

-

Prepare aliquots in MeCN:Water (1:1).

-

Add 10 µL of 0.1 M HCl (Acidic)

Protonated Phenol (Blue-shifted). -

Add 10 µL of 0.1 M NaOH (Basic)

Phenolate Anion (Red-shifted, hyperchromic).

-

Calculating Molar Extinction Coefficient ( )

Use the Beer-Lambert Law:

-

Plot Absorbance (

) at -

The slope of the linear regression is

(where -

Validation:

should be

Part 4: Applications in Drug Development & Research

-

Fluorescent Probes: The para-isomer's fluorescence is sensitive to local polarity and pH. It can serve as a reporter for protein binding sites or lipid membrane polarity.

-

Impurity Profiling: In the synthesis of UV absorbers (Ortho-isomers), the Para-isomer is a common impurity. Its presence is easily detected by its fluorescence (Ortho is non-fluorescent).

-

Photo-stability Testing: Unlike the Ortho-isomer, the Para-isomer is less photostable. It can be used as a positive control in photodegradation studies to validate the stability of new drug formulations.

References

-

Mechanism of ESIPT in Triazines

- Title: Excited state intramolecular proton transfer in hydroxyphenyl-s-triazines.

- Source:Journal of Physical Chemistry A.

-

URL:[Link]

-

Synthesis and Properties of Hydroxyphenyl Triazines

-

Fluorescence of Donor-Acceptor Triazines

- Title: Star-shaped triazine derivatives: Synthesis and photophysical properties.

- Source:Dyes and Pigments.

-

URL:[Link]

- UV Absorber Standards (Ortho-Isomer Reference): Title: Tinuvin 1577 (Hydroxyphenyl Triazine) Technical Data Sheet. Source:BASF (via SpecialChem).

Sources

Unveiling the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism: Photophysics, Protocols, and Probe Design

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) is one of the most rapid and thermodynamically fascinating photophysical processes in modern chemistry. Since its initial discovery by Weller in the 1950s, ESIPT has evolved from a spectroscopic curiosity into a highly tunable engine driving advanced fluorescent probes, bioimaging agents, and optoelectronic materials. This whitepaper provides an in-depth mechanistic analysis of the ESIPT photocycle, establishes self-validating experimental protocols for its characterization, and bridges the gap between quantum mechanical theory and empirical application.

The Photophysical Engine: Mechanistic Foundations of ESIPT

The ESIPT process is fundamentally a driven by photo-induced enol-keto tautomerization[1]. In the ground state (

Upon photoexcitation to the first singlet excited state (

Because the K* state is a distinct electronic and structural species, its subsequent radiative decay to the ground-state keto (K) form yields a highly red-shifted fluorescence. This results in an unusually large Stokes shift (often >8,000 cm

Fig 1. The classic four-level ESIPT photocycle demonstrating enol-keto tautomerization.

Rational Probe Design: Thermodynamic & Structural Prerequisites

To engineer a successful ESIPT probe, researchers must control the delicate balance between the E* and K* states. The causality behind a successful ESIPT system relies on two critical factors:

-

Intramolecular Hydrogen Bond (IHB) Integrity: The ESIPT mechanism is strictly dependent on the spatial proximity and orbital overlap of the donor and acceptor atoms. reveal that electron-withdrawing groups (EWGs) can strengthen the IHB, lowering the activation barrier for proton transfer[5].

-

Microenvironmental Sensitivity (Solvent Effects): ESIPT is highly sensitive to solvent polarity and hydrogen-bonding capacity. In protic solvents (e.g., methanol, water), intermolecular hydrogen bonds between the solvent and the fluorophore can disrupt the IHB, effectively "locking" the molecule in the enol form and resulting in dual emission or complete quenching of the K* fluorescence[2]. This causality is the foundation for designing ESIPT-based environmental sensors.

Self-Validating Experimental Protocols

To definitively prove that a molecule undergoes ESIPT, a multi-modal, self-validating experimental workflow must be employed. Relying solely on steady-state fluorescence is insufficient, as other phenomena (like Excimer formation or Twisted Intramolecular Charge Transfer, TICT) can also produce red-shifted emission.

Fig 2. Sequential experimental and computational workflow for ESIPT characterization.

Protocol A: Steady-State and TCSPC Profiling

Purpose: To establish the presence of dual emission and confirm the nanosecond stability of the K* state. Causality: has an Instrument Response Function (IRF) of ~50–100 ps. Because ESIPT occurs in <150 fs, TCSPC cannot resolve the proton transfer itself. However, it is mandatory for proving that the highly red-shifted emission originates from a stable, long-lived state (K*) rather than an instantaneous scattering artifact[6].

Step-by-Step Methodology:

-

Solvent Titration: Prepare 10

M solutions of the analyte in a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol). -

Steady-State Acquisition: Excite the samples at the

absorption maximum of the enol form. Record the emission spectra. Validation: A dominant red-shifted peak in cyclohexane that diminishes in favor of a blue-shifted peak in methanol strongly indicates IHB-dependent ESIPT. -

Lifetime Measurement (TCSPC): Excite the sample using a picosecond pulsed diode laser. Monitor the decay kinetics at both the Enol* and Keto* emission maxima.

-

Deconvolution: Fit the decay curves using iterative reconvolution with the IRF. Extract the fluorescence lifetime (

) of the K* state (typically 1–3 ns).

Protocol B: Femtosecond Transient Absorption (fs-TA)

Purpose: To capture the ultrafast proton transfer event and prove the precursor-successor relationship between E* and K. Causality: To definitively prove ESIPT, one must observe the decay of the Enol state perfectly mirroring the rise of the Keto* state. (~100 fs) to observe this direct kinetic linkage[7].

Step-by-Step Methodology:

-

Pump-Probe Alignment: Utilize a Ti:Sapphire laser system. Generate a 400 nm pump pulse to selectively excite the ground-state enol, and a broadband white-light continuum (450–750 nm) as the probe pulse.

-

Delay Stage Scanning: Precisely control the temporal delay between the pump and probe pulses using a motorized optical delay stage, scanning from -2 ps (pre-excitation) to 100 ps.

-

Spectral Acquisition: Record the difference in absorbance (

) to identify the Excited State Absorption (ESA) of the E* state (positive signal) and the Stimulated Emission (SE) of the K* state (negative signal). -

Global Target Analysis: Perform global kinetic fitting across all wavelengths. Validation: The extracted time constant for the decay of the E* ESA band must be mathematically identical to the rise time constant of the K* SE band (e.g.,

= ~50 fs), proving the direct transfer of the proton[6].

Quantitative Benchmarks

To contextualize ESIPT performance, the following table summarizes the photophysical parameters of prototypical ESIPT fluorophores. These benchmarks serve as reference points for researchers designing novel derivatives.

| Fluorophore Class | Representative Molecule | Enol Emission ( | Keto Emission ( | Typical Stokes Shift | ESIPT Time Constant ( |

| Salicylates | Methyl Salicylate | ~350 nm | ~450 nm | ~6,000 cm | < 50 fs |

| Flavonoids | 3-Hydroxyflavone (3-HF) | ~400 nm | ~530 nm | ~8,000 cm | ~35 fs |

| Benzothiazoles | 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | ~370 nm | ~530 nm | ~10,000 cm | ~150 fs |

Note: Time constants (

Strategic Applications in Drug Development & Bioimaging

Understanding the ESIPT mechanism is not merely an academic exercise; it is a critical asset in applied sciences. In drug development, ESIPT-capable molecules are utilized as microenvironmental sensors to probe the hydrophobicity of protein-binding pockets. Because the ESIPT process is quenched by external hydrogen bonding with water, an ESIPT probe will exhibit strictly enol-based emission in aqueous media. However, upon binding to a hydrophobic hydrophobic pocket of a target protein, the IHB is restored, triggering the ultrafast proton transfer and "turning on" the highly red-shifted keto emission. This self-validating, background-free dual emission makes ESIPT probes invaluable for high-throughput screening and real-time cellular imaging.

References

-

Excited-State Intramolecular Proton Transfer: A Short Introductory Review Source: Molecules (PMC / NIH) URL:[Link]

-

Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy Source: Accounts of Materials Research (ACS Publications) URL:[Link]

-

Screening the Optimal Probe by Expounding the ESIPT Mechanism and Photophysical Properties in Bis-HBX with Multimodal Substitutions Source: Molecules (PMC / NIH) URL:[Link]

-

Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for photophysical and luminophore enhancement Source: AIP Advances (AIP Publishing) URL:[Link]

-

When a twist makes a difference: Exploring PCET and ESIPT on non-planar hydrogen-bonded donor-acceptor system Source: PMC / NIH URL:[Link]

-

A dual experimental–theoretical perspective on ESPT photoacids and their challenges ahead Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

-

Theoretical perspective of the excited state intramolecular proton transfer for a compound with aggregation induced emission in the solid phase Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Screening the Optimal Probe by Expounding the ESIPT Mechanism and Photophysical Properties in Bis-HBX with Multimodal Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Theoretical perspective of the excited state intramolecular proton transfer for a compound with aggregation induced emission in the solid phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06934K [pubs.rsc.org]

- 6. When a twist makes a difference: Exploring PCET and ESIPT on non-planar hydrogen-bonded donor-acceptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A dual experimental–theoretical perspective on ESPT photoacids and their challenges ahead - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07148D [pubs.rsc.org]

Thermal Stability Profiling of Diphenyl Triazine Phenol Derivatives: A Technical Guide for Advanced Materials and Pharmaceutical Formulation

Executive Summary

Diphenyl triazine phenol derivatives represent a class of highly conjugated, structurally rigid molecules traditionally revered in materials science as high-performance UV absorbers and organic light-emitting diode (OLED) components[1],[2]. Recently, their unique pharmacophores have gained traction in drug development as multi-target directed ligands for neurodegenerative conditions, such as Alzheimer's disease[3].

Whether utilized as a stabilizing excipient in polymer films or as an Active Pharmaceutical Ingredient (API), the defining characteristic of these molecules is their extraordinary thermal robustness. This technical guide explores the mechanistic foundations of their thermal stability, provides self-validating analytical protocols for thermal profiling, and translates these metrics into actionable formulation strategies like Hot-Melt Extrusion (HME).

Mechanistic Foundations of Thermal Robustness

The exceptional thermal stability of diphenyl triazine phenols—often exhibiting degradation temperatures (

-

Aromatic Resonance and Rigidity: The 1,3,5-triazine core is highly electron-deficient and symmetric. When flanked by bulky diphenyl groups, the molecule benefits from extended

-conjugation and severe steric hindrance, which restricts bond rotation and elevates both the glass transition temperature ( -

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of an ortho-hydroxyl group on the phenol ring enables a strong intramolecular hydrogen bond with the adjacent triazine nitrogen. Upon exposure to thermal or photochemical energy, the molecule undergoes a rapid tautomerization from an enol to a keto form. This process harmlessly dissipates absorbed energy as vibrational heat before covalent bonds can undergo homolytic cleavage[2].

Figure 1: ESIPT mechanism enabling rapid thermal and photochemical energy dissipation.

Quantitative Thermal Stability Data

To benchmark formulation parameters, it is critical to evaluate the thermal phase transitions of these derivatives. The table below synthesizes thermal data across various functionalized diphenyl triazine compounds.

| Compound / Derivative | Degradation Temp ( | Glass Transition ( | Melting Temp ( | Primary Application | Ref |

| DTPCZ (Carbazole-Triazine Bipolar) | 349 °C | 108 °C | 220 °C | OLED Emitter | [1] |

| 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-triazin-2-yl) | 467.4 °C | N/A | N/A | High-Temp Optoelectronics | [4] |

| Tinuvin 1577 (Hydroxyphenyl-s-triazine) | > 300 °C | N/A | 149 °C | Polymer Stabilization | [5] |

| Triazine-amine polymers | ~ 450 °C | 191 - 241 °C | N/A | Flame Retardants | [6] |

Standardized Analytical Workflows for Thermal Profiling

To ensure data integrity during pre-formulation, thermal analysis must be conducted using self-validating methodologies. The following protocols detail the extraction of critical thermodynamic parameters.

Figure 2: Self-validating thermal profiling workflow for diphenyl triazine derivatives.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: Determine the onset of thermal degradation (

Procedure:

-

Sample Loading: Load exactly 2.0–5.0 mg of the derivative into a tared platinum pan. Causality: Smaller sample masses minimize thermal gradients within the bulk powder, ensuring that the recorded furnace temperature accurately reflects the sample temperature.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (

) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere isolates pure thermal pyrolysis from oxidative degradation, revealing the true intrinsic stability of the triazine core[7]. -

Heating Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate is the optimal thermodynamic compromise; it is slow enough to prevent thermal lag between the sensor and the sample, yet fast enough to yield sharp, easily resolvable degradation transitions.

-

Data Extraction: Calculate the temperature at exactly 5% weight loss (

).

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the glass transition (

Procedure:

-

Sample Preparation: Hermetically seal 3.0–5.0 mg of the sample in an aluminum pan.

-

First Heating Cycle: Heat to 250 °C at 10 °C/min. Causality: The initial heat cycle erases the thermal history of the sample, eliminating residual stresses, polymorphic impurities, or trapped solvent effects resulting from chemical synthesis.

-

Cooling Cycle: Quench cool the sample to 20 °C at a rate of 20 °C/min. Causality: Rapid cooling prevents the molecules from organizing into a crystalline lattice, intentionally trapping the compound in an amorphous state. This is critical for amplifying the glass transition signal in the next step.

-

Second Heating Cycle: Heat again to 250 °C at 10 °C/min. Extract the

(observed as a step-change in baseline heat capacity) and

Implications for Drug Development and Formulation

In pharmaceutical development, diphenyl triazine derivatives are emerging as potent multi-target directed ligands[3]. However, formulating these highly conjugated, hydrophobic APIs presents significant solubility and bioavailability challenges.

To overcome this, Hot-Melt Extrusion (HME) is frequently employed to create Amorphous Solid Dispersions (ASDs). HME requires the API and polymer matrix to withstand high shear forces and elevated temperatures—typically ranging from 130 °C to 160 °C[5].

The intrinsic thermal stability of diphenyl triazines (

References

-

[1] MDPI. Synthesis and Electrical Properties of a New Bipolar Material Using Spacer Moiety. Available at: [Link]

-

[2] ResearchGate. Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. Available at:[Link]

-

[5] Google Patents. WO2014068329A1 - Uv-stable polyester film. Available at:

-

[6] ResearchGate. Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Available at:[Link]

-

[3] PubMed Central (PMC). Design and synthesis of multi-target directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives with potential use in Alzheimer's disease. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of multi-target directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives with potential use in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole [smolecule.com]

- 5. WO2014068329A1 - Uv-stable polyester film - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. papers.ssrn.com [papers.ssrn.com]

The Thermodynamics and Engineering of Solubility: 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in Organic Solvents

Executive Summary

The compound 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is a rigid, highly crystalline heterocyclic molecule utilized as a foundational building block in the synthesis of advanced functional materials, including Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters, and high-performance polymer stabilizers[1]. However, its integration into industrial workflows is frequently bottlenecked by its notoriously poor solubility in standard organic solvents.

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of the diphenyl-triazine core. By deconstructing the causality between its molecular architecture and solvent interactions, we provide researchers with predictive insights and a self-validating experimental protocol for quantifying solubility profiles.

Structural Thermodynamics & Causality of Solvation

To understand the solubility behavior of this compound, one must analyze the competing thermodynamic forces: Lattice Energy (

The Isomeric Effect: Para vs. Ortho Hydroxyl Positioning

A critical distinction in triazine chemistry is the position of the phenolic hydroxyl group.

-

The Ortho-Isomer (2-hydroxyphenyl): Forms a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent triazine nitrogen. This masks the molecule's polarity, reduces the crystal lattice energy, and moderately enhances solubility in non-polar solvents[2].

-

The Para-Isomer (4-hydroxyphenyl): The subject of this guide, the para-isomer cannot form intramolecular hydrogen bonds due to steric constraints. Instead, it engages in extensive intermolecular hydrogen bonding. Combined with the strong

stacking of the highly planar diphenyl-triazine core, this results in a massive lattice energy penalty[3].

For dissolution to occur, the solvent must disrupt this robust crystalline network. Consequently, aliphatic hydrocarbons (which offer only weak Van der Waals interactions) fail to solvate the molecule, while chlorinated and polar aprotic solvents (which can disrupt

Caption: Thermodynamic forces dictating the solubility of the para-hydroxyphenyl triazine core.

Quantitative Solvent Compatibility Profile

Based on empirical data from structurally analogous diphenyl-triazine derivatives (such as 2-chloro-4,6-diphenyl-1,3,5-triazine and alkylated variants), the solubility profile is heavily skewed toward solvents capable of dipole-dipole interactions and

Table 1: Solubility Profile in Standard Organic Solvents at 25°C

| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |

| Chlorinated | Chloroform ( | 150 - 250 | High polarizability; effectively disrupts |

| Chlorinated | Dichloromethane (DCM) | 100 - 170 | Strong dipole moment interacts favorably with the electron-deficient triazine ring. |

| Polar Aprotic | Dimethylformamide (DMF) | 50 - 100 | Strong hydrogen-bond acceptor; breaks intermolecular H-bonds of the phenol group. |

| Aromatic | Toluene | 10 - 50 | Moderate |

| Aliphatic | Hexane / Heptane | < 0.1 | Insufficient dielectric constant to overcome the high crystalline lattice energy. |

| Polar Protic | Methanol / Water | < 0.01 | Highly unfavorable hydrophobic interactions with the diphenyl moieties[3][5]. |

Note: Data is extrapolated from the behavior of the unsubstituted rigid triazine core and its halogenated/hydroxylated analogs. Actual values may vary based on crystalline polymorphs.

Self-Validating Experimental Protocol: Solubility Determination

To accurately determine the solubility of this compound for formulation purposes, researchers must avoid supersaturation artifacts. The following protocol employs a self-validating system : it uses two orthogonal analytical techniques (Gravimetry and HPLC) to ensure data integrity. If the variance between the two methods exceeds 5%, the system flags a potential error (e.g., solvent evaporation or incomplete filtration).

Phase 1: Isothermal Equilibration

-

Preparation: Add an excess amount (e.g., 500 mg) of this compound powder to a 10 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the triazine core during prolonged exposure.

-

Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent loss.

-

Equilibration: Place the vial in an isothermal shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: 48 hours is required to ensure true thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of highly crystalline solids.

Phase 2: Phase Separation

-

Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes at 25°C.

-

Filtration: Extract the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Standard nylon or PES filters will dissolve or swell in chlorinated solvents like Chloroform or DCM, ruining the sample.

Phase 3: Orthogonal Quantification

-

Method A (Gravimetric Analysis):

-

Transfer exactly 1.0 mL of the filtered supernatant into a pre-weighed aluminum crucible.

-

Evaporate the solvent in a vacuum oven at 60°C until a constant weight is achieved.

-

Calculate concentration:

.

-

-

Method B (HPLC/UV-Vis Analysis):

-

Dilute 0.1 mL of the supernatant into 9.9 mL of mobile phase (e.g., Acetonitrile/Water).

-

Inject into an HPLC system equipped with a C18 column and a UV detector set to the

of the triazine core (typically ~280-300 nm). -

Calculate concentration (

) against a pre-established calibration curve.

-

-

Validation: Compare

and

Caption: Orthogonal self-validating workflow for determining thermodynamic solubility.

Engineering Solutions: Overcoming the Solubility Barrier

In industrial applications, the intrinsic solubility of the bare this compound core is often insufficient for direct integration into polymer matrices (like PET or polycarbonates) or spin-coated OLED emission layers.

To bypass this thermodynamic roadblock, materials scientists employ molecular engineering via O-alkylation . By reacting the phenolic hydroxyl group with long-chain alkyl halides (e.g., 1-bromohexane or 1-bromooctane) via a Williamson ether synthesis, the rigid symmetry of the molecule is broken[7][8].

The Causality of Alkylation:

-

Elimination of H-Bonding: Converting the phenol (-OH) to an ether (-OR) completely removes the capacity for intermolecular hydrogen bonding.

-

Steric Disruption: The flexible, rotating alkyl chains (hexyl, octyl) act as "molecular bumpers," physically preventing the planar triazine cores from packing tightly into a crystal lattice.

-

Lipophilicity Enhancement: The hydrocarbon chains drastically increase the molecule's affinity for non-polar and moderately polar solvents (like Toluene and Xylene), shifting the solubility from

to

This exact chemical logic is the foundation for commercial triazine-based additives, such as the highly soluble UV absorbers used in automotive clear coats and advanced plastics[7][8].

References

-

Synthetika. (2024). Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine]. Retrieved from[Link]

-

Fisher Scientific. (n.d.). 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97%. Retrieved from [Link]

Sources

- 1. 3842-55-5 | 2-Chloro-4,6-diphenyl-1,3,5-triazine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 2. CAS 1917-44-8: 4,6-Diphenyl-1,3,5-triazin-2(1H)-one [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Blog Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine] - SYNTHETIKA [synthetikaeu.com]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy -phenol 147315-50-2 [sigmaaldrich.com]

- 8. 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy) phenol CAS No. 2725-22-6 | Tintoll [uvabsorber.com]

Electronic Structure Calculations of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: A Self-Validating Protocol

Executive Summary

The molecule 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol represents a highly versatile structural motif. Featuring an electron-deficient s-triazine core coupled with an electron-donating phenol group, it forms a classic Donor-Acceptor (D-A) architecture. For materials scientists, this push-pull system is foundational for designing organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters[1]. For drug development professionals, this specific triazine-phenol scaffold is highly relevant as a potent UV-absorber used to photostabilize light-sensitive pharmaceutical formulations.

This whitepaper provides an authoritative, step-by-step computational guide to resolving the electronic structure of this molecule using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Mechanistic Causality: The Triazine-Phenol Architecture

Before executing computational workflows, one must understand the physical causality governing the molecule's behavior:

-

The Acceptor (A): The 1,3,5-triazine ring is highly electronegative due to its three symmetric nitrogen atoms. It acts as a deep electron trap, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Donor (D): The phenol group at the para position acts as a

-electron donor, elevating the energy of the Highest Occupied Molecular Orbital (HOMO). -

Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density migrates from the phenol moiety to the triazine core. Accurately modeling this ICT is notoriously difficult for standard hybrid functionals (like B3LYP) due to the many-body self-interaction error, which artificially underestimates the energy of charge-transfer states[2].

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology must be treated as a self-validating system. Each phase relies on the strict mathematical convergence of the previous step.

Phase 1: Conformational Search & Ground State Optimization ( )

The dihedral angles between the central triazine ring and the peripheral phenyl/phenol rings dictate the extent of

-

Methodology: Perform a relaxed potential energy surface (PES) scan across the inter-ring dihedral angles. Optimize the lowest-energy conformer using the B3LYP or M06-2X functional with a 6-311+G(d,p) basis set.

-

Causality: Grimme’s D3 dispersion correction (B3LYP-D3) is mandatory here. Without it, the computational model will fail to account for the non-covalent

interactions between the adjacent phenyl rings, leading to an artificially twisted, higher-energy geometry.

Phase 2: Frequency Analysis (The Validation Gate)

-

Methodology: Run a vibrational frequency calculation at the exact same level of theory as Phase 1.

-

Causality: This is the critical self-validation step. You must verify that the number of imaginary frequencies (

) equals exactly zero. If

Phase 3: Frontier Molecular Orbital (FMO) Analysis

-

Methodology: Extract the HOMO and LUMO wavefunctions. Generate an Electrostatic Potential (ESP) map.

-

Causality: The spatial separation of the HOMO (localized on the phenol) and LUMO (localized on the triazine) dictates the exchange energy (

). A small spatial overlap is required for TADF applications but must be balanced against the oscillator strength (

Phase 4: Excited State Dynamics (TD-DFT)

-

Methodology: Calculate the Vertical Excitation Energies (VEE) for the lowest singlet (

) and triplet ( -

Causality: You must switch to a range-separated hybrid functional such as CAM-B3LYP for this step. As demonstrated in benchmark studies of s-triazine derivatives, standard B3LYP will severely red-shift the absorption spectrum due to spurious low-energy CT states. CAM-B3LYP introduces a varying percentage of Hartree-Fock exchange at long distances, correctly recovering the true excitation energies [3].

Quantitative Data Presentation

The choice of functional and solvation model drastically alters the predicted optoelectronic properties. Table 1 summarizes the expected computational outputs for this compound, demonstrating the critical shift when moving from a global hybrid (B3LYP) to a range-separated hybrid (CAM-B3LYP).

Table 1: Representative Electronic Structure Data for this compound

| Functional | Solvent Model (PCM) | HOMO (eV) | LUMO (eV) | Bandgap | |||

| B3LYP-D3 | Gas Phase | -5.82 | -2.15 | 3.67 | 3.12 | 2.85 | 0.27 |

| CAM-B3LYP | Gas Phase | -6.10 | -1.85 | 4.25 | 3.55 | 2.90 | 0.65 |

| CAM-B3LYP | Toluene ( | -6.05 | -1.90 | 4.15 | 3.42 | 2.88 | 0.54 |

Note: B3LYP artificially compresses the

Mandatory Visualization: Workflow Architecture

Figure 1: Self-validating computational workflow for triazine-phenol electronic structure.

References

-

Jin, R. (2015). "Theoretical study of the optical and charge transport properties of star-shaped molecules with 1,3,5-triazine-core derivatives as organic light-emitting and organic solar cells materials." Comptes Rendus Chimie, 18(9), 954-959.[Link] [1]

-

Barnes, A. G., et al. (2022). "Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines." Photochem, 2(2), 326-344.[Link] [2]

-

Butchosa, C., et al. (2014). "Shining a Light on s-Triazine-Based Polymers." The Journal of Physical Chemistry C, 118(8), 4314-4324.[Link] [3]

Unlocking the Photophysics of Triazine Phenol Fluorophores: A Comprehensive Guide to Fluorescence Quantum Yield and ESIPT Mechanisms

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The development of advanced fluorophores is a critical bottleneck in modern optoelectronics, biological imaging, and analytical chemosensing. Among the most promising classes of luminescent materials are 2-(2'-hydroxyphenyl)-1,3,5-triazine (HPT) derivatives. These triazine phenol compounds are highly valued for their unique photophysical properties—most notably, their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).

This whitepaper provides an in-depth mechanistic analysis of how the ESIPT pathway governs the fluorescence quantum yield (

Mechanistic Foundations: The ESIPT Pathway

To engineer the fluorescence quantum yield of a triazine phenol, one must first understand the fundamental photophysics governing its emission. The 1,3,5-triazine ring is highly electron-deficient (an electron acceptor), while the phenolic moiety acts as an electron donor. This inherent Donor-Acceptor (D-A) architecture facilitates a highly specific photochemical reaction[1].

In the ground state (

This thermodynamic shift triggers an ultrafast proton transfer (often occurring in

Because the emission originates from a structurally distinct tautomer (

Fig 1: The ESIPT photophysical pathway in triazine phenols.

Factors Governing Fluorescence Quantum Yield ( )

The fluorescence quantum yield (

The Role of Molecular Twisting and Solvent Polarity

In dilute solutions, particularly in polar solvents, the

Aggregation-Induced Emission (AIE)

When triazine phenols transition from a dilute solution to an aggregated or solid state, their photophysical behavior inverts. The physical packing of the molecules induces a Restriction of Intramolecular Rotation (RIR). By locking the molecular geometry and shutting down non-radiative torsional decay, the

Structural Engineering: Conjugates and Chelators

To achieve high

Quantitative Data Summary

| Compound Class / Modification | State/Environment | Typical | Primary Photophysical Mechanism |

| Unmodified Triazine Phenols | Dilute Solution (Polar) | Non-radiative decay via molecular twisting | |

| Unmodified Triazine Phenols | Solid State / Aggregated | Restriction of Intramolecular Rotation (RIR) | |

| Triazine-BODIPY Conjugates | Dilute Solution | Rigid core minimizes vibrational decay[3] | |

| Metal-Chelated Triazine Phenols | Solution (with | Chelation-Enhanced Fluorescence (CHEF)[4] |

Self-Validating Experimental Protocols for

Ensuring scientific integrity in photophysical characterization requires rigorous, self-validating methodologies. The choice of protocol depends entirely on the physical state of the triazine phenol sample.

Protocol A: Absolute Quantum Yield Measurement (Integrating Sphere)

Best for: Solid-state powders, thin films, and highly scattering aggregates.

The absolute method relies on an integrating sphere to capture all emitted and scattered photons, eliminating the angular dependence of emission.

-

Sample Preparation: For solutions, prepare a highly dilute sample ensuring the absorbance (

) is strictly -

Instrument Calibration (The Validation Step): Mount a cuvette containing only the blank solvent (or a blank substrate for solids) into the integrating sphere. Record the excitation scatter profile. This establishes the baseline of

unabsorbed photons. -

Excitation: Excite the sample using a targeted source, such as a nanosecond diode laser centered at

[4]. -

Photon Counting & Calculation: Use a time-correlated single-photon counting spectrometer (e.g., FLS980). The software calculates

by integrating the area of the emission spectrum (

Fig 2: Step-by-step workflow for absolute quantum yield measurement.

Protocol B: Relative Quantum Yield Measurement (Reference Standard)

Best for: Clear, non-scattering dilute solutions.

This method compares the fluorescence of the triazine phenol against a well-characterized standard.

-

Standard Selection: Select a reference fluorophore with an absorption profile that overlaps the sample's excitation wavelength. Common, highly reliable standards include quinine sulfate (

in -

Dilution: Prepare both the sample and the reference standard to an absorbance of

. -

Data Acquisition: Measure the integrated fluorescence intensity (

) and the exact absorbance ( -

Calculation: Apply the relative quantum yield equation:

(Where

Advanced Applications in Drug Development and Materials

Understanding and manipulating the

-

Fluorescent Chemosensors: Triazine phenols are exceptional metal chelators. When a metal ion (such as

) binds to the phenol-triazine pocket, it physically blocks the ESIPT pathway and locks the molecular conformation. This triggers Chelation-Enhanced Fluorescence (CHEF), turning a weakly fluorescent solution into a highly emissive one. This "turn-on" mechanism is sensitive enough to detect -

API Photostabilization: In drug development, the rapid, reversible, and non-radiative nature of the ESIPT cycle in certain low-

triazine phenols makes them perfect photostabilizers. They absorb damaging UV radiation and harmlessly dissipate it as thermal energy before it can degrade light-sensitive Active Pharmaceutical Ingredients (APIs).

References

-

Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone Source: RSC Publishing URL:[Link]

-

Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications Source: RSC Publishing URL:[Link]

-

Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multifunctional s -triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04624F [pubs.rsc.org]

- 4. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Crystal Engineering of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

This guide provides an in-depth technical analysis of the crystal packing, morphology, and solid-state engineering of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (often abbreviated as DPT-OH or p-OH-TRZ ).

Unlike its ortho-isomer (a common UV absorber capable of Excited State Intramolecular Proton Transfer), this para-isomer is a critical building block for organic light-emitting diodes (OLEDs) and supramolecular assemblies . Its packing is governed by a competition between strong intermolecular hydrogen bonding and

Executive Summary: The Structural Paradigm

The molecule This compound represents a classic "push-pull" system in crystal engineering. It combines an electron-deficient 1,3,5-triazine core (acceptor) with an electron-rich phenolic moiety (donor).

-

Core Utility: Primary scaffold for Electron Transport Materials (ETM) in OLEDs and host materials for phosphorescent emitters.

-

Critical Distinction: Unlike the ortho-isomer, which forms planarizing intramolecular H-bonds, the para-isomer is forced to seek intermolecular partners. This drives the formation of robust 1D chains or 2D sheets in the solid state, significantly influencing solubility, melting point (

C), and charge mobility.

Molecular Geometry & Electrostatics

To understand the packing, we must first analyze the monomer.

Conformational Degrees of Freedom

The molecule consists of three aromatic rings connected to a central triazine ring.

-

Triazine Core: Rigid, planar, electron-poor (

). -

Phenyl Substituents: Rotatable. In the gas phase, these rings are twisted relative to the triazine plane (typically 20-40° torsion) to minimize steric hindrance between ortho-hydrogens.

-

Phenol Substituent: The 4-position attachment allows free rotation, but the -OH group creates a permanent dipole and a directional H-bond donor site.

Electrostatic Potential (ESP) Map

-

Negative Potentials (Red): Concentrated on the Triazine Nitrogen atoms and the Phenol Oxygen.

-

Positive Potentials (Blue): Concentrated on the Phenol Hydrogen and the Phenyl ring edges.

-

Packing Driver: The crystal lattice minimizes energy by aligning the highly positive Phenol-H with the highly negative Triazine-N of a neighboring molecule.

Crystal Packing Motifs

The solid-state arrangement is dominated by two competing supramolecular synthons.

Primary Interaction: The O-H···N Heterosynthon

The most energetically favorable interaction is the hydrogen bond between the phenolic hydroxyl group and one of the pyridinic nitrogens on the triazine ring of a neighbor.

-

Geometry: Linear or near-linear (

). -

Distance:

. -

Result: This typically forms infinite 1D Zig-Zag Chains or Ribbons running through the crystal lattice. This is a distinct deviation from the "herringbone" packing seen in non-functionalized triphenyltriazine.

Secondary Interaction: - Stacking

The electron-deficient triazine ring seeks to stack with electron-rich phenyl rings (Donor-Acceptor stacking).

-

Centroid-Centroid Distance:

. -

Slippage: Rings are usually offset (slipped stacking) to avoid repulsive overlap of the

-orbitals.

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal structure.

Figure 1: Hierarchical assembly from monomer to 3D crystal lattice driven by competitive H-bonding and

Morphology and Solvent Effects

The macroscopic shape (habit) of DPT-OH crystals is heavily dependent on the solvent used for growth, as solvents can selectively block specific growth faces.

Solvent-Dependent Morphology Table

| Solvent Type | Interaction Mechanism | Resulting Morphology | Application Relevance |

| Non-Polar (e.g., Toluene, Xylene) | Weak interaction; promotes rapid | Needles or Laths (High aspect ratio) | Poor for device fabrication; good for purification. |

| H-Bond Acceptor (e.g., THF, Acetone) | Competes for Phenol-H; disrupts O-H···N chains. | Blocky Prisms or Thick Plates | Ideal for Single Crystal XRD. |

| Protic (e.g., Ethanol, Methanol) | Competes for Triazine-N; disrupts assembly. | Microcrystalline Powder (Precipitate) | Bulk powder production. |

Experimental Protocol: Single Crystal Growth

To obtain X-ray quality crystals (Block/Prism habit), a slow diffusion method is recommended to control supersaturation and minimize kinetic trapping.

Protocol: Vapor Diffusion Method

-

Dissolution: Dissolve 20 mg of DPT-OH in 2 mL of THF (Good solubility, H-bond acceptor). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

-

Vessel Setup: Place the THF solution in a small inner vial (4 mL).

-

Antisolvent: Place 10 mL of n-Hexane or Pentane in a larger outer jar.

-

Equilibration: Cap the outer jar tightly. The volatile antisolvent (Hexane) will slowly diffuse into the THF solution, gradually lowering solubility.

-

Harvesting: Allow to stand undisturbed at room temperature (

C) for 3-7 days. Colorless block-like crystals will form on the walls.

Characterization Workflow

Validating the crystal form is essential for ensuring consistent electronic properties in devices.

Key Analytical Signatures

-

Powder X-Ray Diffraction (PXRD): Look for sharp, low-angle peaks characteristic of the layer spacing (

). -

Differential Scanning Calorimetry (DSC): DPT-OH typically exhibits a sharp melting endotherm

C. A broad or split peak indicates solvate formation or polymorphism. -

FT-IR Spectroscopy:

-

Free O-H:

(Gas phase/dilute). -

H-Bonded O-H: Shifts to

and broadens in the solid state, confirming the O-H···N network.

-

Characterization Logic Diagram

Figure 2: Validation workflow ensuring phase purity and structural integrity.

Relevance to Drug & Material Development

While primarily an optoelectronic material, the principles here apply to pharmaceutical co-crystals involving triazines.

-

Solubility Engineering: The high lattice energy derived from the O-H···N network makes DPT-OH poorly soluble. In drug development, disrupting this network (e.g., by methylating the phenol or using amorphous solid dispersions) is a standard strategy to enhance bioavailability.

-

Charge Transport: In OLEDs, the

-stacked columns formed by the triazine cores provide the pathway for electron mobility. The "herringbone" vs. "slipped-stack" motif determines the transfer integral and thus the device efficiency.

References

-

Intermolecular Interactions in Triazine Deriv

-

Triazine Functionaliz

- Title: 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii)

- Source: RSC Advances

-

URL:[Link]

-

General Crystal Engineering of Triazines

-

H-Bonding in Hydroxyphenyl Triazines (Ortho vs Para Context)

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Executive Summary & Mechanistic Rationale

The compound 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (also known as 2-(4-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine) is a highly valued intermediate in the design of bipolar host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs)[1] and serves as a foundational building block for advanced polymerizable UV stabilizers[2].

The molecular architecture features an electron-deficient 1,3,5-triazine core coupled with an electron-donating phenolic moiety, creating a strong intramolecular push-pull system. While historical methods relied on the Friedel-Crafts arylation of cyanuric chloride with phenols in the presence of harsh Lewis acids (e.g., AlCl

To ensure strict para-selectivity, high yields, and a self-validating synthetic loop, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy [4]. By reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with 4-hydroxyphenylboronic acid, the carbon-carbon bond formation is strictly directed to the para position of the phenol, completely bypassing ortho-substituted byproducts.

Reaction Design & Causality

Every parameter in this protocol is selected based on established organometallic principles:

-

The Catalyst (Pd(PPh

) -

The Solvent System (Toluene / Ethanol / H

O): A ternary biphasic system is critical. Toluene solubilizes the hydrophobic triazine starting material. Water is required to dissolve the inorganic base (K -

The Base (K

CO

Mechanistic cycle of the Suzuki-Miyaura cross-coupling for triazine-phenol synthesis.

Quantitative Data: Stoichiometry & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | 267.71 | 1.00 | 2.68 g (10.0 mmol) |

| 4-Hydroxyphenylboronic acid | 137.93 | 1.20 | 1.66 g (12.0 mmol) |

| Potassium carbonate (K | 138.21 | 3.00 | 4.15 g (30.0 mmol) |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.58 g (0.5 mmol) |

| Toluene (Anhydrous) | - | - | 40 mL |

| Ethanol (Absolute) | - | - | 20 mL |

| Deionized Water (Sparged) | - | - | 20 mL |

Experimental Protocol

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Phase 1: System Purging & Reagent Loading

-

Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 2-chloro-4,6-diphenyl-1,3,5-triazine (2.68 g), 4-hydroxyphenylboronic acid (1.66 g), and K

CO -

Add the solvent mixture: 40 mL Toluene, 20 mL Ethanol, and 20 mL Deionized Water.

-

Causality Check (Degassing): Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex. Sparge the heterogeneous mixture with dry Nitrogen (N

) or Argon for at least 15 minutes prior to catalyst addition. -

Quickly add Pd(PPh

)

Phase 2: Catalytic Activation & Reflux

-

Submerge the flask in a pre-heated oil bath set to 90 °C .

-

Stir vigorously (800+ rpm) to ensure maximum surface area contact between the aqueous and organic phases.

-

Allow the reaction to reflux for 12 to 16 hours .

-

In-line Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate = 3:1). The starting triazine (high R

) should disappear, replaced by a highly UV-active, lower R

Phase 3: Biphasic Quenching & Extraction

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Quench the reaction by adding 50 mL of Deionized Water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Wash the combined organic layers with brine (50 mL) to remove residual ethanol and inorganic salts.

-

Dry the organic phase over anhydrous Magnesium Sulfate (MgSO

), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Chromatographic Isolation

-

Purify the crude dark residue via flash column chromatography on silica gel.

-

Use a gradient eluent system starting from Hexanes:Ethyl Acetate (5:1) to (3:1).

-

Collect the product fractions (monitor via UV lamp at 254 nm) and evaporate the solvent to yield a pale yellow/white solid.

-

(Optional but Recommended): Recrystallize from hot toluene or a dichloromethane/hexane mixture to achieve >99% purity suitable for OLED device fabrication.

Analytical Characterization (Self-Validating System)

To confirm the structural integrity of the synthesized this compound, perform the following analytical checks:

-

Mass Spectrometry (ESI-MS): Calculated for C

H -

H NMR (400 MHz, DMSO-

- ~10.25 (s, 1H, -OH ) — Broad singlet, confirms the presence of the free phenol.

- ~8.75 (d, J = 7.5 Hz, 4H, Triazine-Ar-H ) — Highly deshielded protons ortho to the triazine ring on the diphenyl moieties.

- ~8.60 (d, J = 8.8 Hz, 2H, Phenol-Ar-H ) — Protons ortho to the triazine ring on the phenolic moiety.

- ~7.65 – 7.50 (m, 6H, Triazine-Ar-H ) — Meta and para protons of the diphenyl groups.

- ~6.95 (d, J = 8.8 Hz, 2H, Phenol-Ar-H ) — Shielded protons ortho to the hydroxyl group.

References

1.[1] Title: Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. Source: Chemistry of Materials / ResearchGate. URL: 2.[4] Title: A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. Source: ResearchGate. URL: 3.[2] Title: Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Source: Arkivoc. URL: 4.[3] Title: A PROCESS FOR THE PREPARATION OF UV ABSORBERS - EP 3908576 B1. Source: European Patent Office / Googleapis. URL:

Sources

Application Note: Utilizing 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in OLED Host Material Design

Document Type: Technical Application Note & Protocol Guide Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers

Executive Summary & Mechanistic Insights

The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the design of bipolar host materials. 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (TRZ-PhOH) has emerged as a highly versatile, electron-deficient building block for synthesizing next-generation OLED hosts.

The 1,3,5-triazine core is a canonical electron acceptor. Its three electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating efficient electron injection and transport. However, directly coupling a strong electron donor (e.g., carbazole) to the triazine core often leads to extensive orbital overlap, which drastically reduces the triplet energy (

The Causality of the Phenol Anchor:

By utilizing the hydroxyl group of TRZ-PhOH to form an ether linkage (TRZ-O-Donor), researchers can intentionally disrupt the

Caption: Exciton transfer dynamics from an ether-linked TRZ-based host to a TADF guest emitter.

Experimental Protocols

The following protocols detail the synthesis of an ether-linked bipolar host (TRZ-O-Cz) utilizing TRZ-PhOH, followed by the fabrication of a self-validating OLED device.

Protocol A: Synthesis of Ether-Linked Bipolar Host (TRZ-O-Cz)

This protocol utilizes a Williamson-type Nucleophilic Aromatic Substitution (

Reagents:

-

This compound (1.0 eq)

-

9-(4-fluorophenyl)-9H-carbazole (1.1 eq)

-

Anhydrous Potassium Carbonate (

) (2.0 eq) -

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with TRZ-PhOH, 9-(4-fluorophenyl)-9H-carbazole, and

. Evacuate and backfill the flask with high-purity Argon three times to eliminate ambient oxygen. -

Reaction: Inject anhydrous DMF to achieve a 0.2 M concentration. Heat the stirred mixture to 120 °C for 12 hours.

-

Causality:

deprotonates the phenol to form a highly nucleophilic phenoxide. The fluorine atom on the carbazole derivative acts as an excellent leaving group, driven by the electron-withdrawing nature of the adjacent aromatic system.

-

-

Quenching & Precipitation: Cool the reaction to room temperature and pour the mixture dropwise into vigorously stirred ice water. Collect the crude white precipitate via vacuum filtration.

-

Purification: Purify the crude product via silica gel column chromatography using a Hexane/Dichloromethane (DCM) gradient (typically 3:1 to 1:1 v/v).

-

Sublimation (Critical Step): Subject the purified powder to vacuum train sublimation at

Torr.-

Self-Validation: Purity must be >99.9% (confirmed via HPLC and

-NMR). Trace halides or solvent impurities act as severe charge traps and exciton quenchers, which will exponentially degrade OLED operational lifetime.

-

Caption: Step-by-step synthetic workflow for TRZ-O-Cz bipolar host materials.

Protocol B: OLED Device Fabrication & Validation

Fabricate the device using Vacuum Thermal Evaporation (VTE) at a base pressure of

Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCP (10 nm) / TRZ-O-Cz : 10 wt% Emitter (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Layer Causality & Function:

-

HAT-CN: Deep LUMO facilitates efficient hole injection from the ITO anode.

-

mCP: Acts as an electron-blocking layer. Its high triplet energy (2.90 eV) prevents excitons from diffusing out of the Emissive Layer (EML).

-

TRZ-O-Cz (Host): Provides balanced bipolar charge transport and confines excitons strictly onto the dopant.

-